molecular formula C8H10N2O4 B11901787 2-(3-Ethoxy-2-oxopyrazin-1(2H)-yl)acetic acid

2-(3-Ethoxy-2-oxopyrazin-1(2H)-yl)acetic acid

Cat. No.: B11901787
M. Wt: 198.18 g/mol
InChI Key: XEHTXGSFIAOQEJ-UHFFFAOYSA-N
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Description

2-(3-Ethoxy-2-oxopyrazin-1(2H)-yl)acetic acid is an organic compound that belongs to the pyrazine family This compound is characterized by the presence of an ethoxy group, a keto group, and an acetic acid moiety attached to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Ethoxy-2-oxopyrazin-1(2H)-yl)acetic acid typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones under acidic or basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an ethylation reaction using ethyl halides in the presence of a base such as sodium ethoxide.

    Oxidation to Form the Keto Group: The keto group can be introduced through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.

    Attachment of the Acetic Acid Moiety: The acetic acid moiety can be attached through esterification reactions followed by hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Ethoxy-2-oxopyrazin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl halides, or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids, aldehydes, or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new esters, amides, or ethers.

Scientific Research Applications

2-(3-Ethoxy-2-oxopyrazin-1(2H)-yl)acetic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(3-Ethoxy-2-oxopyrazin-1(2H)-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Methoxy-2-oxopyrazin-1(2H)-yl)acetic acid: Similar structure with a methoxy group instead of an ethoxy group.

    2-(3-Ethoxy-2-oxoquinoxalin-1(2H)-yl)acetic acid: Similar structure with a quinoxaline ring instead of a pyrazine ring.

    2-(3-Ethoxy-2-oxopyridin-1(2H)-yl)acetic acid: Similar structure with a pyridine ring instead of a pyrazine ring.

Uniqueness

2-(3-Ethoxy-2-oxopyrazin-1(2H)-yl)acetic acid is unique due to its specific combination of functional groups and the pyrazine ring structure

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

2-(3-ethoxy-2-oxopyrazin-1-yl)acetic acid

InChI

InChI=1S/C8H10N2O4/c1-2-14-7-8(13)10(4-3-9-7)5-6(11)12/h3-4H,2,5H2,1H3,(H,11,12)

InChI Key

XEHTXGSFIAOQEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC=CN(C1=O)CC(=O)O

Origin of Product

United States

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